molecular formula C12H18IN3O2 B14187321 2-Amino-5-iodobenzoic acid;1-methylpiperazine CAS No. 875608-10-9

2-Amino-5-iodobenzoic acid;1-methylpiperazine

Katalognummer: B14187321
CAS-Nummer: 875608-10-9
Molekulargewicht: 363.19 g/mol
InChI-Schlüssel: MSSPDEOZIIRBKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-iodobenzoic acid;1-methylpiperazine is a compound that combines the properties of 2-amino-5-iodobenzoic acid and 1-methylpiperazine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. The molecular formula of this compound is C12H18IN3O2, and it has a molecular weight of 363.195 g/mol .

Vorbereitungsmethoden

The synthesis of 2-amino-5-iodobenzoic acid involves the iodination of 2-aminobenzoic acid. One common method includes the reaction of sodium 2-aminobenzoate with molecular iodine in the presence of acetic acid and hydrogen peroxide. The reaction mixture is stirred at 50°C for 3 hours, followed by the addition of water to precipitate the product . The product is then recrystallized from benzene to obtain pure 2-amino-5-iodobenzoic acid.

For industrial production, the process may involve the use of more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Amino-5-iodobenzoic acid;1-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in the synthesis of pharmaceutical intermediates.

Common reagents used in these reactions include molecular iodine, hydrogen peroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-iodobenzoic acid;1-methylpiperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-5-iodobenzoic acid;1-methylpiperazine involves its interaction with specific molecular targets and pathways. The amino and iodine groups in the compound allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-iodobenzoic acid;1-methylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined properties, which make it suitable for a wide range of applications in various fields.

Eigenschaften

CAS-Nummer

875608-10-9

Molekularformel

C12H18IN3O2

Molekulargewicht

363.19 g/mol

IUPAC-Name

2-amino-5-iodobenzoic acid;1-methylpiperazine

InChI

InChI=1S/C7H6INO2.C5H12N2/c8-4-1-2-6(9)5(3-4)7(10)11;1-7-4-2-6-3-5-7/h1-3H,9H2,(H,10,11);6H,2-5H2,1H3

InChI-Schlüssel

MSSPDEOZIIRBKV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCNCC1.C1=CC(=C(C=C1I)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.